molecular formula C14H13N3O2S B2915348 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE CAS No. 1421490-16-5

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Cat. No.: B2915348
CAS No.: 1421490-16-5
M. Wt: 287.34
InChI Key: USTQZTJOOSGVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 3-methyl-1,2-oxazole-substituted ethyl chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-8-10(19-17-9)6-7-15-13(18)14-16-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTQZTJOOSGVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-2-(hydroxyimino)acetaldehyde with acetic anhydride.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminothiophenol with formic acid.

    Coupling Reaction: The final step involves coupling the oxazole and benzothiazole moieties through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several benzamide and heterocyclic derivatives documented in pharmacological and synthetic studies. Below is a comparative analysis based on substituents, functional groups, and inferred properties:

Structural Analogues and Substituent Effects

Key analogues from patent literature () and synthetic studies () include:

Compound ID/Name Core Structure Key Substituents Potential Implications Reference
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide (Target) Benzothiazole-2-carboxamide 3-Methyl-1,2-oxazole ethyl chain Enhanced metabolic stability due to oxazole; potential for π-π stacking or hydrogen bonding with biological targets.
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) Benzamide Thienylmethylthio, benzothiazolylamino Thiophene’s electron-rich nature may improve solubility; thioether linkage could influence redox activity or metal coordination.
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20, ) Pyridinecarboxamide Isoxazole methylthio, nitroaniline Nitro group may confer electrophilic reactivity; isoxazole’s rigidity might restrict conformational flexibility in binding.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy-dimethylethyl N,O-bidentate directing group enables metal-catalyzed C–H functionalization; hydroxyl group enhances hydrophilicity.

Functional Group Analysis

  • Benzothiazole vs. Benzamide/Pyridine Cores: The benzothiazole core in the target compound offers a planar aromatic system with a sulfur atom, which may improve membrane permeability compared to simpler benzamides .
  • Oxazole vs. Thiophene/Isoxazole Substituents :
    The 3-methyl-1,2-oxazole in the target compound is less electron-rich than thiophene (Compound 55) but more polarizable than isoxazole (Compound 20). This balance may optimize both metabolic stability and target engagement .

  • Ethyl Linker vs. Thioether/Amine Linkages :
    The ethyl chain in the target compound provides conformational flexibility, whereas thioether (Compound 55) or nitroaniline (Compound 20) linkages may introduce steric hindrance or redox-sensitive bonds.

Hypothetical Pharmacological Profiles

Based on structurally related compounds:

  • Anticancer Activity : Benzothiazoles (e.g., riluzole derivatives) exhibit antitumor properties via modulation of kinase pathways .
  • Antiviral Potential: Oxazole-containing compounds are explored for protease inhibition in viral replication .
  • Solubility and Bioavailability : The oxazole’s moderate polarity may balance lipophilicity, improving oral absorption compared to more hydrophilic (e.g., hydroxyl-containing, ) or hydrophobic (e.g., thiophene-containing, ) analogs.

Biological Activity

N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]-1,3-Benzothiazole-2-Carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The compound's structure and its implications for biological activity are also discussed.

Chemical Structure

The molecular formula for this compound is C₁₃H₁₅N₃O₂S. The compound features a benzothiazole core linked to an oxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that compounds with similar structures to this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
CompoundCell LineIC50 (µM)
Example AMCF-70.65
Example BHeLa2.41

Studies have shown that these compounds can induce apoptosis through mechanisms involving the upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds similar to this compound possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example:

  • Inhibition of Cytokine Production : Compounds derived from benzothiazole were able to reduce TNF-alpha levels by approximately 50% at concentrations around 10 µM .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of benzothiazole derivatives including this compound assessed their cytotoxic effects against a panel of cancer cell lines. The results indicated that certain modifications in the oxazole ring significantly enhanced cytotoxicity.

Study 2: Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the benzothiazole scaffold improved antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.